Ethyl 2-chloro-3-cyano-6-methylisonicotinate
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves the reaction of various starting materials to introduce cyano, ethyl, and other substituent groups onto a nicotinate or related core structure. For instance, the synthesis of ethyl 5-cyano-6-hydroxy-2-methyl-4-(1-naphthyl)-nicotinate was achieved and its structure confirmed by XRD, GC–MS analysis, element analysis, and NMR spectroscopy . Another compound, ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate, was prepared by reacting the lithium salt of ethyl cyanoacetate with a specific fluorinated compound . These methods suggest that the synthesis of Ethyl 2-chloro-3-cyano-6-methylisonicotinate could potentially be carried out through similar pathways involving the reaction of ethyl cyanoacetate with appropriate reagents to introduce the chloro and methyl groups.
Molecular Structure Analysis
The molecular structure of compounds similar to Ethyl 2-chloro-3-cyano-6-methylisonicotinate has been determined using various spectroscopic techniques. For example, the structure of a novel ethyl nicotinate derivative was elucidated using XRD and NMR . In another study, the molecular structure and interactions of a novel ethyl acrylate were analyzed using NMR, UV–Visible, FT-IR, and mass spectroscopy, combined with DFT and QTAIM theoretical approaches . These analyses provide a framework for understanding the molecular structure of Ethyl 2-chloro-3-cyano-6-methylisonicotinate, which would likely involve similar spectroscopic and theoretical methods to determine its geometry and electronic structure.
Chemical Reactions Analysis
The chemical reactivity of compounds containing cyano and ethyl groups has been explored through various analyses. For instance, a detailed chemical reactivity analysis was performed on a novel ethyl acrylate, which included NBO analysis, electrophilic charge transfer calculations, and local reactivity descriptors to determine reactive sites within the molecule . These studies can inform the potential chemical reactions that Ethyl 2-chloro-3-cyano-6-methylisonicotinate might undergo, such as nucleophilic addition reactions due to the presence of the cyano group, which is a strong electrophile.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized through experimental and theoretical methods. The compound ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate was characterized using IR, UV, and NMR spectroscopy, and its solid-state structure was determined by X-ray crystallography . These characterizations provide insights into the physical properties such as melting point, solubility, and crystalline structure, as well as chemical properties like acidity, basicity, and reactivity, which could be extrapolated to Ethyl 2-chloro-3-cyano-6-methylisonicotinate.
Scientific Research Applications
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These compounds have been synthesized and screened for different pharmacological activities .
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These compounds have been synthesized and screened for different pharmacological activities .
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These compounds have been synthesized and screened for different pharmacological activities .
Safety And Hazards
Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . The buyer assumes responsibility to confirm product identity and/or purity . All sales are final . Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product .
properties
IUPAC Name |
ethyl 2-chloro-3-cyano-6-methylpyridine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O2/c1-3-15-10(14)7-4-6(2)13-9(11)8(7)5-12/h4H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUXBHWPRQGVLRY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=NC(=C1)C)Cl)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90193152 | |
Record name | Isonicotinic acid, 2-chloro-3-cyano-6-methyl-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90193152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-chloro-3-cyano-6-methylisonicotinate | |
CAS RN |
40108-12-1 | |
Record name | Isonicotinic acid, 2-chloro-3-cyano-6-methyl-, ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040108121 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 40108-12-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108204 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Isonicotinic acid, 2-chloro-3-cyano-6-methyl-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90193152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ETHYL 2-CHLORO-3-CYANO-6-METHYLISONICOTINATE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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